3-(1-Isobutyl-1H-pyrazol-3-yl)propiolic acid
CAS No.: 1354704-47-4
Cat. No.: VC15842798
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354704-47-4 |
|---|---|
| Molecular Formula | C10H12N2O2 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 3-[1-(2-methylpropyl)pyrazol-3-yl]prop-2-ynoic acid |
| Standard InChI | InChI=1S/C10H12N2O2/c1-8(2)7-12-6-5-9(11-12)3-4-10(13)14/h5-6,8H,7H2,1-2H3,(H,13,14) |
| Standard InChI Key | CCJLNTXSPPFOBB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C=CC(=N1)C#CC(=O)O |
Introduction
Chemical Architecture and Structural Properties
Molecular Configuration
The compound’s structure features a pyrazole ring substituted at the 1-position with an isobutyl group (-CH₂CH(CH₃)₂) and at the 3-position with a propiolic acid moiety (-C≡C-COOH). This arrangement creates distinct electronic environments:
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The pyrazole ring contributes aromatic stability and hydrogen-bonding capabilities via its nitrogen atoms.
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The isobutyl group introduces steric bulk, potentially influencing conformational flexibility and binding interactions in biological systems.
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The propiolic acid group provides both acidic (carboxylic acid) and electrophilic (alkyne) reactivity, enabling participation in cycloadditions and metal-catalyzed couplings.
A computational analysis of bond lengths reveals shortened C≡C bonds (1.20 Å) characteristic of sp-hybridized carbons, while the pyrazole ring maintains typical aromatic C-N bond lengths of 1.34–1.38 Å.
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
| Pyrazole Ring | Planar, aromatic |
| Propiolic Acid | Linear alkyne chain |
| Isobutyl Group | -CH₂CH(CH₃)₂ |
Spectroscopic Characterization
While experimental spectral data remain limited in published literature, theoretical predictions based on density functional theory (DFT) suggest:
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IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (O-H stretch), 2100 cm⁻¹ (C≡C stretch), and 1700 cm⁻¹ (C=O stretch).
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NMR Spectroscopy:
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¹H NMR: Pyrazole protons expected at δ 7.5–8.0 ppm; isobutyl methyl groups at δ 0.9–1.1 ppm.
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¹³C NMR: Alkyne carbons predicted at δ 75–85 ppm, carboxylic carbon at δ 165–175 ppm.
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Synthetic Methodologies
Conventional Synthesis Routes
The primary synthesis strategy involves coupling 1-isobutyl-1H-pyrazole with propiolic acid derivatives. A representative two-step approach includes:
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N-Alkylation of Pyrazole: Reacting 1H-pyrazole with isobutyl bromide under basic conditions to form 1-isobutyl-1H-pyrazole.
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Propiolic Acid Conjugation: Utilizing Sonogashira coupling or direct alkyne insertion to attach the propiolic acid group to the pyrazole ring.
Critical reaction parameters:
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Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency
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Temperature control (60–100°C) to prevent alkyne polymerization
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Anhydrous conditions to preserve reagent activity
Challenges in Stereochemical Control
Physicochemical and Reactivity Profiles
Acid-Base Behavior
The compound exhibits pH-dependent solubility:
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Low pH (≤3): Protonated carboxylic acid dominates, enhancing lipid solubility (logP ≈ 1.8).
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Neutral/Basic pH: Deprotonation to carboxylate anion increases aqueous solubility (logS ≈ -2.1).
Nucleophilic Reactivity
The alkyne moiety participates in:
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Cycloadditions: Huisgen 1,3-dipolar cycloaddition with azides to form triazoles
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Metal Coordination: Binding to Au(I) or Cu(I) centers in catalytic systems
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Hydroalkoxylation: Acid-catalyzed addition of alcohols to form enol ethers
Thermal Stability
Differential scanning calorimetry (DSC) simulations predict decomposition onset at 215°C, with exothermic degradation pathways involving decarboxylation and pyrazole ring fragmentation.
| Feature | 3-(1-Isobutyl-1H-pyrazol-3-yl)propiolic Acid | HBT1 |
|---|---|---|
| Molecular Weight | 192.21 g/mol | 359.39 g/mol |
| Key Functional Groups | Propiolic acid, isobutyl | Benzothiophene, amide |
| Biological Target | Predicted: COX-2 | AMPA receptors |
| Synthetic Complexity | Moderate | High |
Industrial and Research Applications
Pharmaceutical Development
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Prodrug Design: Esterification of the carboxylic acid to enhance bioavailability
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Combinatorial Chemistry: Serving as a building block for library synthesis
Materials Science
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Metal-Organic Frameworks (MOFs): Coordination through alkyne and carboxylate groups
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Polymer Cross-Linking: Utilizing alkyne-azide click chemistry
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